

Application Note: Protocol for Dissolving and Storing Vorapaxar

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Compound of Interest

Compound Name: (E)-Aktiv

Cat. No.: B10824929

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vorapaxar is a potent, orally active, and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[\[1\]](#)[\[2\]](#) By competitively inhibiting PAR-1, Vorapaxar blocks thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[\[1\]](#)[\[3\]](#) This mechanism is distinct from other antiplatelet agents like aspirin and P2Y12 inhibitors.[\[4\]](#) This document provides detailed protocols for the dissolution and storage of Vorapaxar for research purposes, along with a key experimental workflow.

Compound Information

A summary of the key chemical and physical properties of Vorapaxar is provided below.

Property	Value
Synonyms	SCH 530348, MK-5348[2][5]
Molecular Formula	C ₂₉ H ₃₃ FN ₂ O ₄
Molecular Weight	492.59 g/mol [4]
CAS Number	618385-01-6[1]
Mechanism of Action	Competitive Protease-Activated Receptor-1 (PAR-1) Antagonist[1][3]
Key Inhibition Values	K _i : 8.1 nM for PAR-1[1] IC ₅₀ : 47 nM for thrombin-induced platelet aggregation[1] IC ₅₀ : 25 nM for haTRAP-induced platelet aggregation[1]

Dissolving and Handling Protocols

- Vorapaxar powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol (EtOH), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile
- Vortex mixer
- Sonicator (water bath or probe)
- Sterile microcentrifuge tubes and/or vials
- Calibrated pipettes

The following table summarizes the solubility of Vorapaxar in common laboratory solvents. Sonication is recommended to aid dissolution.[\[5\]](#)

Solvent	Maximum Solubility (approx.)
DMSO	~257 mg/mL (~523 mM) [5]
Ethanol	~92 mg/mL (~187 mM) [5]

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for subsequent dilution in aqueous buffers for in vitro experiments.

- Equilibrate: Allow the Vorapaxar powder vial to warm to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of Vorapaxar powder in a suitable tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 203 μ L of DMSO per 1 mg of Vorapaxar).
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[\[5\]](#)
- Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[\[1\]](#) [\[6\]](#)
- Storage: Store the aliquots as recommended in Section 4.0.

For in vivo studies, a vehicle that is well-tolerated is required. A common formulation is a co-solvent mixture.

- Prepare Stock: Prepare a concentrated stock of Vorapaxar in DMSO as described in section 3.3.
- Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the specified ratio. A common vehicle consists of:

- 40% PEG300
- 5% Tween 80
- 45% Saline
- Dilution: Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of a 5 mg/mL final solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of the PEG300/Tween 80/Saline vehicle.[5]
- Mixing: Vortex thoroughly to ensure the solution is homogeneous. Gentle warming or sonication may be required.[5]
- Administration: Prepare the final formulation fresh on the day of the experiment.

Storage and Stability

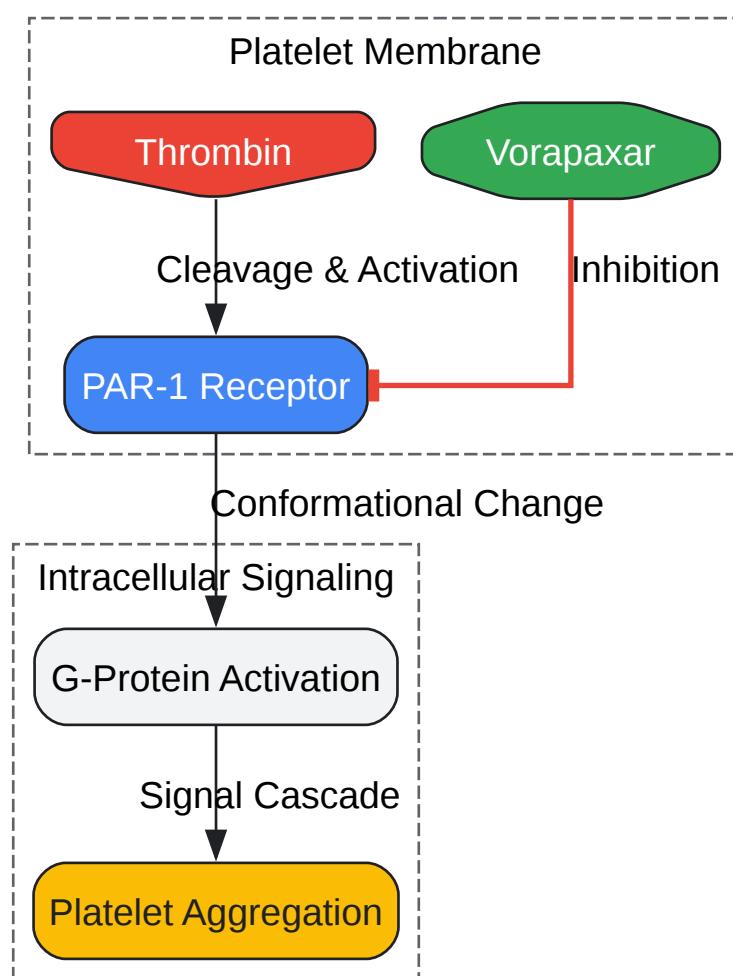
Proper storage is critical to maintain the integrity of Vorapaxar.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C[5]	Up to 3 years[5]	Store in a tightly sealed container, protected from light and moisture.[4][7]
In Solvent (e.g., DMSO)	-80°C[1][5]	1-2 years[1][5]	Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (e.g., DMSO)	-20°C[1]	Up to 1 year[1]	For shorter-term storage.

Note: Vorapaxar sulfate has different stability profiles, with stock solutions stable for 6 months at -80°C and 1 month at -20°C.[6]

Mechanism of Action: PAR-1 Antagonism

Thrombin is a potent platelet activator that cleaves the N-terminus of the G-protein coupled receptor PAR-1.^[8] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This signaling cascade leads to platelet shape change, granule release, and aggregation.^{[8][9]} Vorapaxar acts as a competitive, reversible antagonist that binds to PAR-1, preventing thrombin from cleaving and activating the receptor.^{[3][8]} This blockade selectively inhibits thrombin-mediated platelet activation without affecting coagulation or platelet activation by other agonists like ADP or collagen.^{[3][5]}



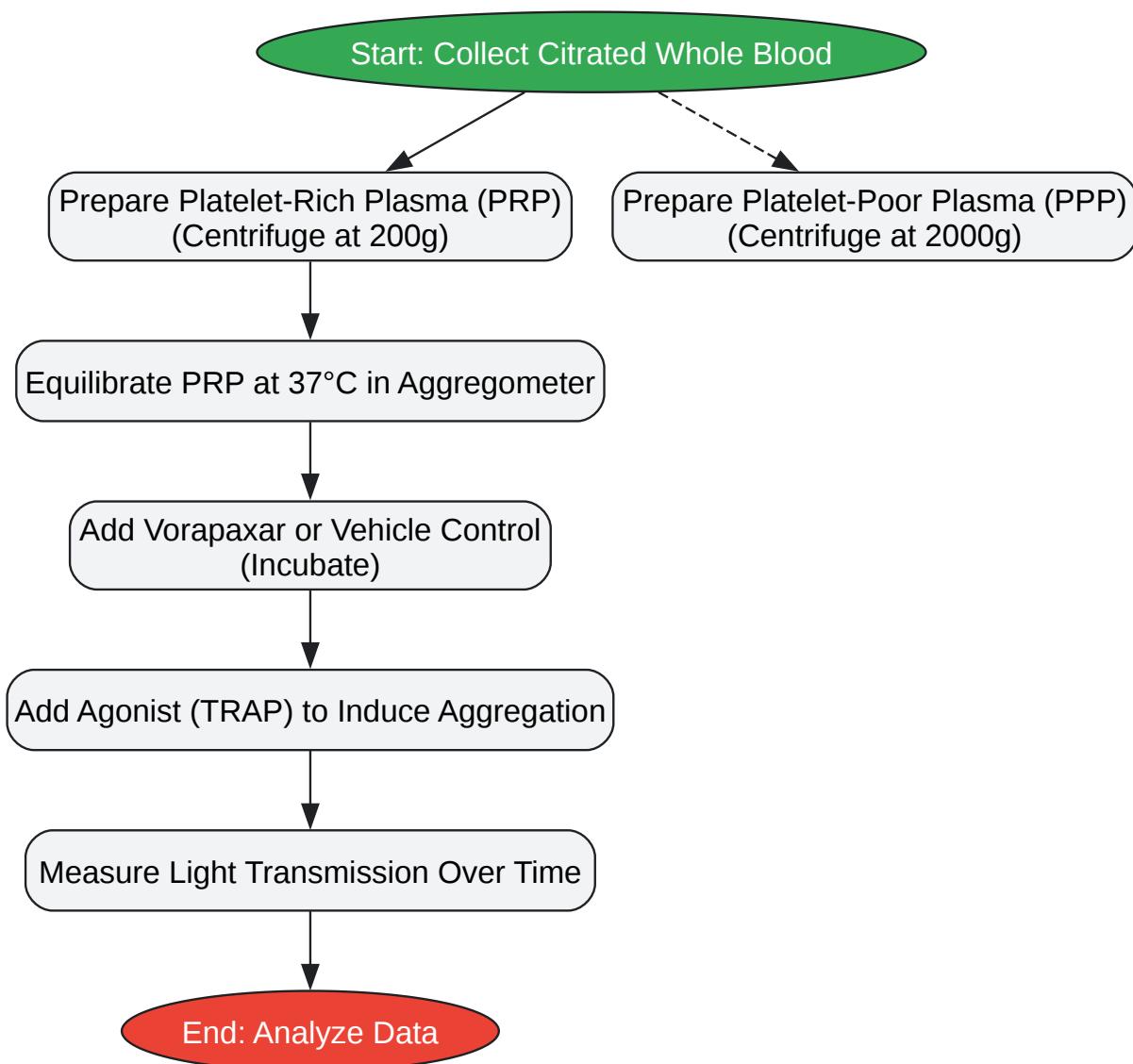
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Vorapaxar blocks Thrombin from activating the PAR-1 receptor.

Experimental Protocol: Platelet Aggregation Assay

This protocol provides a general workflow for assessing the effect of Vorapaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation using light transmission aggregometry (LTA).

- Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
- Prepare Platelet-Rich Plasma (PRP):
 - Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
 - Carefully collect the upper PRP layer.
- Prepare Platelet-Poor Plasma (PPP):
 - Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
 - Collect the supernatant (PPP), which will be used as the reference blank (100% aggregation).
- Assay Procedure:
 - Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
 - Add Vorapaxar (at various concentrations) or vehicle control (e.g., DMSO diluted in saline) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
 - Establish a baseline light transmission reading.
 - Add the agonist, TRAP (e.g., at a final concentration of 10-20 μ M), to induce aggregation.
 - Record the change in light transmission for 5-10 minutes.
- Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.



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Workflow for a TRAP-induced platelet aggregation assay.

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